Decarestrictine B

Cholesterol biosynthesis inhibition Decanolide natural products HEP-G2 cell assay

Decarestrictine B is a 10-membered macrolactone (decanolide) secondary metabolite isolated from Penicillium simplicissimum and P. corylophilum.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 127393-91-3
Cat. No. B1670109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarestrictine B
CAS127393-91-3
SynonymsDecarestrictine B;  AC1MJ01B;  DTXSID40155548
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCC1CC2C(O2)C(CC(=O)CC(=O)O1)O
InChIInChI=1S/C10H14O5/c1-5-2-8-10(15-8)7(12)3-6(11)4-9(13)14-5/h5,7-8,10,12H,2-4H2,1H3/t5-,7+,8+,10-/m1/s1
InChIKeyXYYINJYPZZOQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decarestrictine B (CAS 127393-91-3): Core Identity and Procurement Baseline for a Decanolide Cholesterol Biosynthesis Inhibitor


Decarestrictine B is a 10-membered macrolactone (decanolide) secondary metabolite isolated from Penicillium simplicissimum and P. corylophilum [1]. It belongs to the decarestrictine family of natural products that inhibit cholesterol biosynthesis via a mechanism distinct from statins [1]. The compound is characterized by a bicyclic structure containing an epoxide ring and a hydroxyl group at C-9, distinguishing it from other family members by its specific oxygenation pattern between C-3 and C-7 [1][2].

Why In-Class Substitution of Decarestrictine B Cannot Be Assumed Equivalent


Members of the decarestrictine family differ markedly in cholesterol biosynthesis inhibition potency despite sharing a 10-membered lactone core. At a uniform concentration of 1×10⁻⁷ mol/L in HEP-G2 cells, inhibition varied from 20% (decarestrictine B) to 50% (decarestrictine D) [1]. This nearly 2.5-fold range in target engagement is accompanied by structural variations in oxygenation and stereochemistry that affect chemical derivatizability—particularly glycosylation at the C-9 hydroxyl, which is accessible in B and D but not in all family members [1][2]. Simply selecting any decanolide without matching the specific functional-group topology to the intended synthetic or biological application risks both underperformance in potency and failure in downstream conjugation chemistry.

Decarestrictine B Comparative Quantitative Evidence for Scientific Selection


Cholesterol Biosynthesis Inhibition in HEP-G2 Cells: Decarestrictine B vs. Family Members and Lovastatin

In a head-to-head family comparison using the sodium ¹⁴C-acetate incorporation assay in HEP-G2 liver cells, decarestrictine B inhibited cholesterol biosynthesis by 20% at 1×10⁻⁷ mol/L, positioning it as a moderate inhibitor within its class [1]. Under identical conditions, decarestrictine A achieved 40% inhibition, decarestrictine C 30%, and decarestrictine D 50% [1]. The clinically used statin lovastatin exhibited an IC₅₀ of 2.4×10⁻⁸ mol/L in the same assay system, serving as an external benchmark [1].

Cholesterol biosynthesis inhibition Decanolide natural products HEP-G2 cell assay

Biological Selectivity Profile: Absence of Antimicrobial Activity vs. Polypharmacological Natural Products

The decarestrictine family, including decarestrictine B, has been characterized as highly selective cholesterol biosynthesis inhibitors with no detectable antibacterial, antifungal, anti-protozoal, or antiviral activity across multiple counter-screens [1][2]. This contrasts with many polyketide-derived lactones (e.g., botryolides A–D) that exhibit broad antimicrobial activity alongside their primary pharmacology [3]. The selectivity profile is inferred at the class level from systematic testing of decarestrictines A–D in standard antimicrobial panels.

Selectivity profiling Antimicrobial counter-screening Off-target activity

Glycosyl-Derivatization Competence: Decarestrictine B as a Hybrid Antibiotic Scaffold

Decarestrictine B was successfully glycosylated with deoxygenated 2-selenoglycosyl acetates and glycals derived from D-glucose and L-rhamnose, yielding a set of novel glycoconjugates that demonstrate DNA-binding properties—a functional gain not present in the parent compound [1]. This glycosylation reactivity exploits the C-9 hydroxyl group that is stereoelectronically positioned for nucleophilic displacement in B and D but is absent or differently configured in decarestrictines A and C, whose oxygenation patterns do not present an equivalent handle [2]. The resulting bisglycoside hybrid antibiotics represent a unique compound class not accessible from non-hydroxylated decanolides.

Hybrid antibiotics Glycosylation Medicinal chemistry Scaffold derivatization

Biosynthetic Titer Advantage: Decarestrictine B as a Major Fermentation Product

Biosynthetic feeding experiments with ¹³C-labeled acetate and ¹⁸O₂ gas in Penicillium simplicissimum (strain FH-A 6090) identified decarestrictine B and D as the main metabolic products derived from a common pentaketide precursor [1]. The biosynthetic pathway analysis enabled manipulation of metabolite patterns, directing the fermentation toward desired decarestrictines [1]. While exact yields (mg/L) were not reported in the accessible summary, the designation of B as a 'main product' implies quantitatively superior fermentation titers compared to minor congeners such as decarestrictine L, whose low natural abundance has necessitated extensive total synthesis efforts [2].

Fermentation yield Polyketide biosynthesis Process chemistry

Decarestrictine B Application Scenarios Grounded in Comparative Evidence


Selective Chemical Probe for Cholesterol Biosynthesis Pathway Dissection

Decarestrictine B is suitable as a cholesterol biosynthesis inhibitor probe in HEP-G2 or comparable hepatic cell models where a compound with moderate potency (20% inhibition at 0.1 µM) and confirmed absence of antimicrobial off-target activity is required [1]. Its selectivity profile, established across antibacterial, antifungal, anti-protozoal, and antiviral counter-screens, enables cleaner pathway dissection compared to polypharmacological fungal lactones [1][2].

Scaffold for Hybrid Antibiotic Synthesis via C-9 Glycosylation

Decarestrictine B serves as a validated glycosyl acceptor for constructing DNA-binding glycoconjugate hybrid antibiotics using deoxygenated glycosyl donors from D-glucose and L-rhamnose [1]. This application is uniquely accessible to decarestrictines B and D due to the presence of a stereoelectronically competent C-9 hydroxyl group, which is absent in decarestrictines A and C [2].

Biosynthetic Pathway Engineering and Precursor Feeding Studies

The well-characterized polyketide origin of decarestrictine B, confirmed through ¹³C- and ¹⁸O-labeled precursor incorporation experiments, enables its use as a model metabolite for studying post-PKS modifications in fungal systems [1]. Its status as a major fermentation product in P. simplicissimum FH-A 6090 facilitates process optimization studies aimed at improving decanolide titers [1].

Quote Request

Request a Quote for Decarestrictine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.